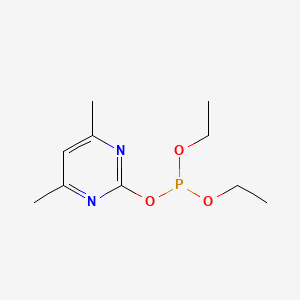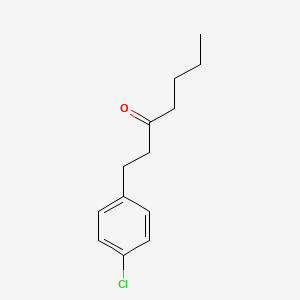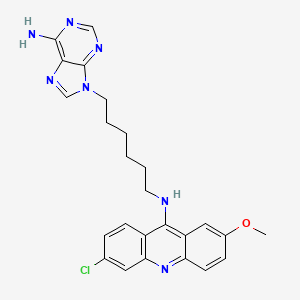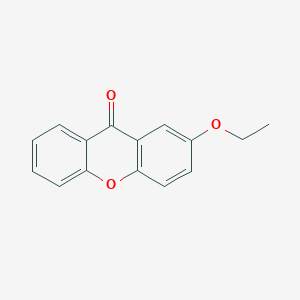
2-Ethoxyxanthen-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxyxanthen-9-one is a derivative of xanthone, a class of oxygen-containing heterocyclic compounds Xanthones are known for their diverse biological activities and are found naturally in various plants, fungi, and lichens
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxyxanthen-9-one typically involves the reaction of xanthone with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution of the hydroxyl group with an ethoxy group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the compound. The process involves rigorous quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions: 2-Ethoxyxanthen-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into hydroxy derivatives.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and bases are employed for substitution reactions.
Major Products:
Scientific Research Applications
2-Ethoxyxanthen-9-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits biological activities such as antioxidant and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic effects, including anti-cancer and neuroprotective activities.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Ethoxyxanthen-9-one involves its interaction with various molecular targets and pathways. It acts as an antioxidant by scavenging free radicals and modulating oxidative stress pathways. The compound also inhibits specific enzymes and signaling pathways involved in inflammation and cancer progression.
Comparison with Similar Compounds
Xanthone: The parent compound with a similar structure but without the ethoxy group.
2-Methoxyxanthen-9-one: A derivative with a methoxy group instead of an ethoxy group.
9-Hydroxyxanthone: A hydroxylated derivative with different biological activities.
Uniqueness: 2-Ethoxyxanthen-9-one stands out due to its unique ethoxy group, which enhances its solubility and reactivity. This modification allows for a broader range of applications and improved biological activities compared to its analogs.
Properties
Molecular Formula |
C15H12O3 |
|---|---|
Molecular Weight |
240.25 g/mol |
IUPAC Name |
2-ethoxyxanthen-9-one |
InChI |
InChI=1S/C15H12O3/c1-2-17-10-7-8-14-12(9-10)15(16)11-5-3-4-6-13(11)18-14/h3-9H,2H2,1H3 |
InChI Key |
HWHLGVNXPKATCT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)OC3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


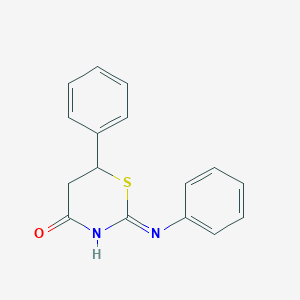
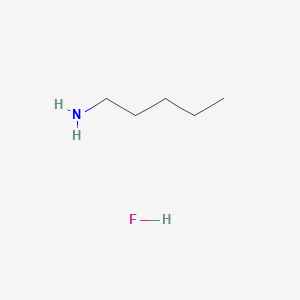

![4-[3-(Morpholin-4-yl)-3-oxoprop-1-en-1-yl]benzene-1-sulfonyl chloride](/img/structure/B14329779.png)
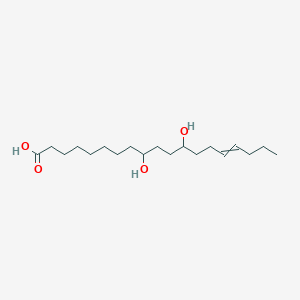


![methyl (2S)-2-(9H-pyrido[3,4-b]indole-3-carbonylamino)propanoate](/img/structure/B14329808.png)
![[(Dodecyltellanyl)ethynyl]benzene](/img/structure/B14329811.png)
![3-Nitro-1-[(oxiran-2-yl)methyl]-1H-1,2,4-triazole](/img/structure/B14329815.png)
![2-[(7,7,7-Trimethoxyhept-2-YN-1-YL)oxy]oxane](/img/structure/B14329819.png)
